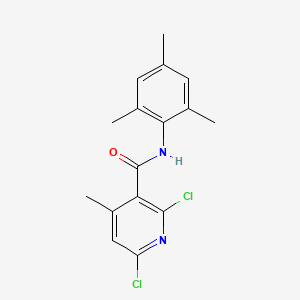
1-(dichloroacetyl)-5,6-dimethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(dichloroacetyl)-5,6-dimethyl-1H-benzimidazole is a chemical compound that has been used in scientific research for several years. It is a benzimidazole derivative that has been synthesized using various methods. This chemical compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 1-(dichloroacetyl)-5,6-dimethyl-1H-benzimidazole is not fully understood. However, it has been suggested that it inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of cellular processes that are regulated by CK2, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(dichloroacetyl)-5,6-dimethyl-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the levels of reactive oxygen species in cells, which can lead to the prevention of oxidative stress-related diseases. Additionally, this chemical compound has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation and differentiation.
実験室実験の利点と制限
1-(dichloroacetyl)-5,6-dimethyl-1H-benzimidazole has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, making it readily available for scientific research. Another advantage is that it has shown promising results in various scientific research applications, including its use as an inhibitor of protein kinase CK2. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in scientific research.
将来の方向性
There are several future directions for the use of 1-(dichloroacetyl)-5,6-dimethyl-1H-benzimidazole in scientific research. One direction is the development of more potent inhibitors of protein kinase CK2 using this chemical compound as a starting point. Another direction is the development of fluorescent probes for the detection of reactive oxygen species using this chemical compound as a scaffold. Additionally, more research is needed to fully understand the mechanism of action of this chemical compound, which could lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 1-(dichloroacetyl)-5,6-dimethyl-1H-benzimidazole has been achieved using various methods. One of the most common methods involves the reaction of 5,6-dimethylbenzimidazole with dichloroacetyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction takes place under reflux conditions, and the product is obtained by simple workup and purification.
科学的研究の応用
1-(dichloroacetyl)-5,6-dimethyl-1H-benzimidazole has been used in various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used as an inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and differentiation. Additionally, this chemical compound has been used in the development of fluorescent probes for the detection of reactive oxygen species.
特性
IUPAC Name |
2,2-dichloro-1-(5,6-dimethylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-6-3-8-9(4-7(6)2)15(5-14-8)11(16)10(12)13/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAOHGIYBJADOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6114430 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)

![3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5724859.png)








